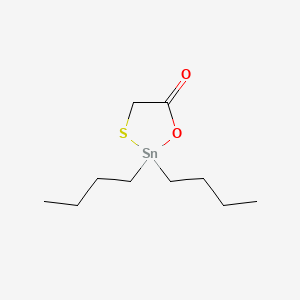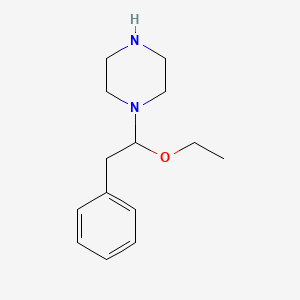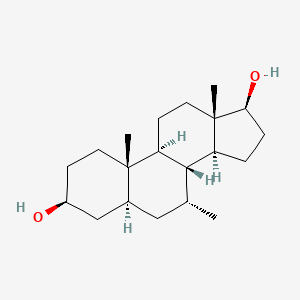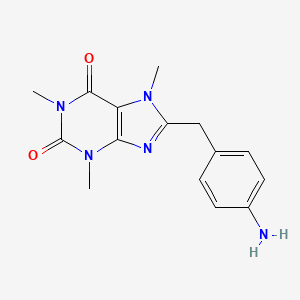
CAFFEINE, 8-(p-AMINOBENZYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CAFFEINE, 8-(p-AMINOBENZYL)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CAFFEINE, 8-(p-AMINOBENZYL)- typically involves the reaction of caffeine with para-aminobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of CAFFEINE, 8-(p-AMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
CAFFEINE, 8-(p-AMINOBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The para-aminobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
CAFFEINE, 8-(p-AMINOBENZYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of CAFFEINE, 8-(p-AMINOBENZYL)- involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and signal transduction pathways. This interaction leads to its stimulant effects and potential therapeutic benefits.
相似化合物的比较
Similar Compounds
CAFFEINE: The parent compound, known for its stimulant properties.
THEOPHYLLINE: Another methylxanthine with bronchodilator effects.
THEOBROMINE: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
CAFFEINE, 8-(p-AMINOBENZYL)- is unique due to the presence of the para-aminobenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and potentially lead to new applications in medicine and industry.
属性
CAS 编号 |
5426-89-1 |
|---|---|
分子式 |
C15H17N5O2 |
分子量 |
299.33 g/mol |
IUPAC 名称 |
8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |
InChI 键 |
OSKJFYYILYDPAQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
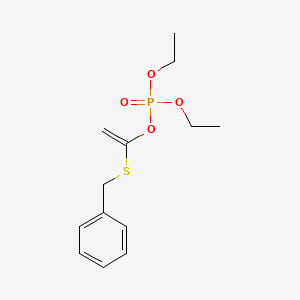
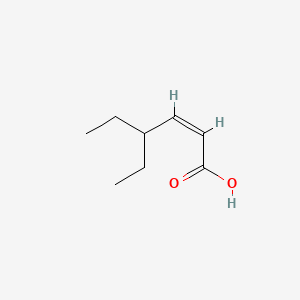
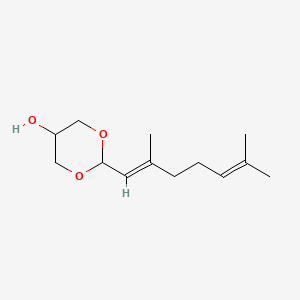
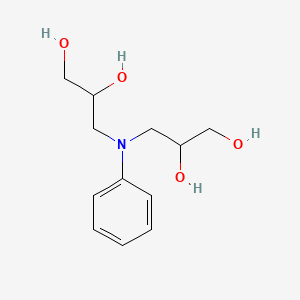

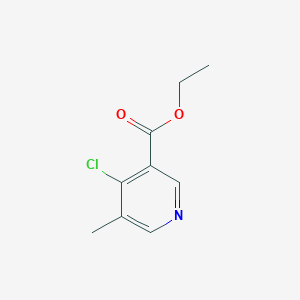
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)

![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
